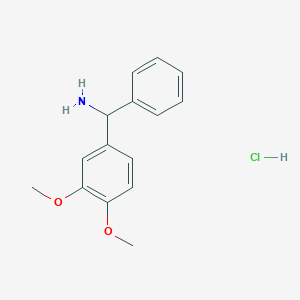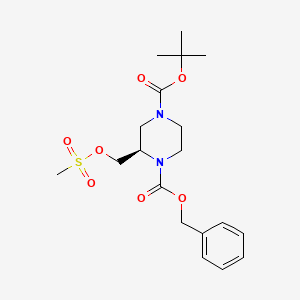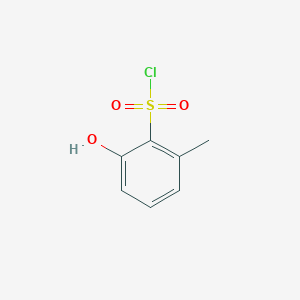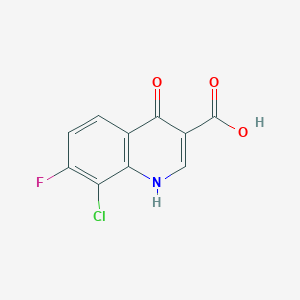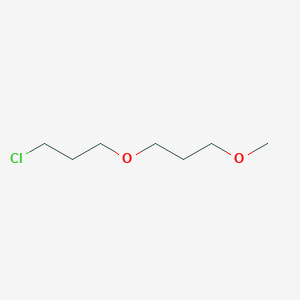
1-Chloro-3-(3-methoxypropoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(3-methoxypropoxy)propane is an organic compound with the molecular formula C7H15ClO2. It is a chlorinated ether, which means it contains both chlorine and ether functional groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-3-(3-methoxypropoxy)propane can be synthesized through the reaction of 1,3-dichloropropane with sodium methoxide in the presence of a phase-transfer catalyst. The reaction typically occurs in an inert solvent, such as toluene, at elevated temperatures. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-(3-methoxypropoxy)propane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or ethanol at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether are common reducing agents.
Major Products
Nucleophilic substitution: Products include 3-(3-methoxypropoxy)propanol, 3-(3-methoxypropoxy)propylamine, and 3-(3-methoxypropoxy)propylthiol.
Oxidation: Products include 3-(3-methoxypropoxy)propionaldehyde and 3-(3-methoxypropoxy)propionic acid.
Reduction: Products include 3-(3-methoxypropoxy)propanol and propane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(3-methoxypropoxy)propane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(3-methoxypropoxy)propane involves its interaction with nucleophiles, leading to the formation of various substitution products. The chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds and the release of chloride ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-methoxypropane: Similar in structure but lacks the additional propoxy group.
3-Chloropropyl methyl ether: Similar in structure but has a methyl group instead of a propoxy group.
1-Chloro-2-(2-methoxyethoxy)ethane: Similar in structure but has an ethoxy group instead of a propoxy group
Uniqueness
1-Chloro-3-(3-methoxypropoxy)propane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H15ClO2 |
|---|---|
Molekulargewicht |
166.64 g/mol |
IUPAC-Name |
1-(3-chloropropoxy)-3-methoxypropane |
InChI |
InChI=1S/C7H15ClO2/c1-9-5-3-7-10-6-2-4-8/h2-7H2,1H3 |
InChI-Schlüssel |
ABKQBIVAKCQNKG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCOCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
![2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861464.png)
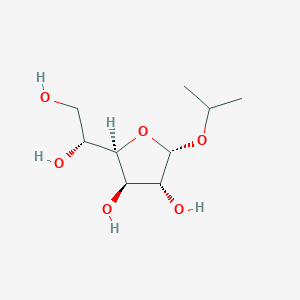
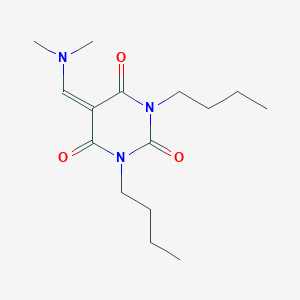
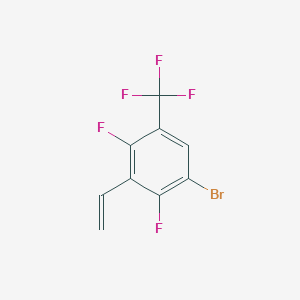
![4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861477.png)
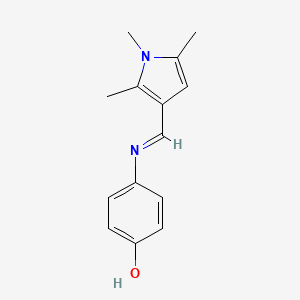

![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
